molecular formula C17H18N4OS B15118244 1-(2-Methoxyphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine

1-(2-Methoxyphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine

Cat. No.: B15118244
M. Wt: 326.4 g/mol
InChI Key: OOCLJMJRSOYRTD-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a thieno[3,2-d]pyrimidinyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is typically synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic substitution reactions, where a suitable methoxyphenyl halide reacts with the piperazine ring.

    Attachment of the Thieno[3,2-d]pyrimidinyl Moiety: This step involves the condensation of the piperazine derivative with a thieno[3,2-d]pyrimidinyl precursor under acidic or basic conditions, often using catalysts to enhance the reaction efficiency.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the piperazine ring or the aromatic moieties are replaced by other substituents.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum .

Scientific Research Applications

1-(2-Methoxyphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

    Pharmacology: The compound is used to investigate its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.

    Chemical Biology: Researchers use this compound to study cellular processes and pathways, providing insights into its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in the development of new materials

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular responses and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: This compound lacks the thieno[3,2-d]pyrimidinyl moiety, making it less complex and potentially less potent in certain applications.

    1-(4-Methoxyphenyl)piperazine: The position of the methoxy group differs, which can influence the compound’s reactivity and biological activity.

    1-(2-Pyridyl)piperazine: This compound contains a pyridyl group instead of the thieno[3,2-d]pyrimidinyl moiety, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidine

InChI

InChI=1S/C17H18N4OS/c1-22-15-5-3-2-4-14(15)20-7-9-21(10-8-20)17-16-13(6-11-23-16)18-12-19-17/h2-6,11-12H,7-10H2,1H3

InChI Key

OOCLJMJRSOYRTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3SC=C4

Origin of Product

United States

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